Home > Products > Screening Compounds P66133 > N-Desmethyl Imatinib-d8
N-Desmethyl Imatinib-d8 - 1185103-28-9

N-Desmethyl Imatinib-d8

Catalog Number: EVT-1439381
CAS Number: 1185103-28-9
Molecular Formula: C28H29N7O
Molecular Weight: 487.637
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) [, , , ]. It works by blocking the activity of specific enzymes that promote cancer cell growth []. Imatinib is metabolized in the liver, primarily by the CYP3A4 enzyme, to produce several metabolites, including N-Desmethyl Imatinib [, ].

Relevance: Imatinib is the parent compound of N-Desmethyl Imatinib-d8. N-Desmethyl Imatinib-d8 is a deuterated form of N-Desmethyl Imatinib, meaning that eight hydrogen atoms in the N-Desmethyl Imatinib molecule have been replaced with deuterium isotopes []. Structurally, N-Desmethyl Imatinib-d8 is identical to N-Desmethyl Imatinib except for the isotopic substitution. This makes N-Desmethyl Imatinib-d8 a valuable internal standard in analytical techniques like mass spectrometry, used to quantify N-Desmethyl Imatinib in biological samples [, , , ].

N-Desmethyl Imatinib

Compound Description: N-Desmethyl Imatinib is the major active metabolite of Imatinib [, ]. It is formed by the N-demethylation of Imatinib, primarily mediated by the CYP3A4 enzyme, although CYP2C8 also plays a role [, ]. N-Desmethyl Imatinib exhibits similar pharmacological activity to Imatinib and contributes to its overall therapeutic effect [, ].

Relevance: N-Desmethyl Imatinib is the non-deuterated analog of N-Desmethyl Imatinib-d8. The difference between these two compounds lies in the presence of eight deuterium atoms in N-Desmethyl Imatinib-d8, replacing eight hydrogen atoms found in N-Desmethyl Imatinib. This isotopic substitution allows N-Desmethyl Imatinib-d8 to be used as an internal standard for the accurate quantification of N-Desmethyl Imatinib in biological samples using mass spectrometry [, , , ].

CGP74588

Compound Description: CGP74588 is another name for N-Desmethyl Imatinib, often used in scientific literature [, , ].

Relevance: Like N-Desmethyl Imatinib, CGP74588 is structurally identical to N-Desmethyl Imatinib-d8, except for the presence of eight deuterium atoms in the latter. This makes N-Desmethyl Imatinib-d8 a suitable internal standard for quantifying CGP74588 (N-Desmethyl Imatinib) in biological samples using mass spectrometry [, , ].

Overview

N-Desmethyl Imatinib-d8 is a deuterated derivative of N-Desmethyl Imatinib, which is an active metabolite of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors. The deuteration of N-Desmethyl Imatinib enhances its stability and allows for more precise pharmacokinetic studies due to the distinct mass signatures provided by the deuterium atoms.

Source

N-Desmethyl Imatinib-d8 is synthesized from Imatinib through a process that incorporates deuterium into the molecular structure. This compound is commercially available from various chemical suppliers and has been utilized in numerous pharmacological studies to investigate the metabolism and bioavailability of Imatinib and its metabolites in biological systems.

Classification

N-Desmethyl Imatinib-d8 falls under the category of pharmaceutical compounds, specifically as a synthetic organic compound used in medicinal chemistry and pharmacology. It is classified as a deuterated internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Synthesis Analysis

Methods

The synthesis of N-Desmethyl Imatinib-d8 typically involves the following steps:

  1. Starting Material: The process begins with the synthesis of Imatinib.
  2. Deuteration: Deuterium-labeled reagents are introduced to replace specific hydrogen atoms in the N-Desmethyl Imatinib structure. This can be achieved through various methods such as catalytic hydrogenation using deuterated hydrogen gas or by using deuterated solvents during the reaction steps.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of N-Desmethyl Imatinib-d8. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the successful incorporation of deuterium and to assess the purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for N-Desmethyl Imatinib-d8 is C15H15D8N3OC_{15}H_{15}D_8N_3O. The structure consists of a modified imidazopyridine core similar to that of its parent compound, with specific hydrogen atoms replaced by deuterium.

Data

  • Molecular Weight: Approximately 267.4 g/mol
  • Chemical Structure: The compound retains the essential pharmacophore of Imatinib, allowing it to be used effectively in studies related to drug metabolism.
Chemical Reactions Analysis

Reactions

N-Desmethyl Imatinib-d8 can undergo various chemical reactions similar to those of its non-deuterated counterpart, including:

  • Metabolic Reactions: It can be subjected to enzymatic metabolism by cytochrome P450 enzymes, which are crucial for drug clearance.
  • Analytical Reactions: It serves as an internal standard for quantifying Imatinib and its metabolites in biological samples via LC-MS/MS.

Technical Details

The use of N-Desmethyl Imatinib-d8 in analytical methods enhances sensitivity and specificity due to its distinct mass profile compared to non-deuterated compounds, allowing for accurate quantification even at low concentrations.

Mechanism of Action

Process

N-Desmethyl Imatinib acts primarily by inhibiting specific tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. By blocking these kinases, it helps prevent cancer cell growth and promotes apoptosis.

Data

Research indicates that N-Desmethyl Imatinib retains significant inhibitory activity against several tyrosine kinases, contributing to its effectiveness as a therapeutic agent when studying drug interactions and metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation.
  • Reactivity: Similar reactivity patterns as non-deuterated analogs but may exhibit slight variations in kinetics due to isotope effects.
Applications

Scientific Uses

N-Desmethyl Imatinib-d8 is widely used in pharmacokinetic studies to:

  1. Quantify Drug Levels: Serve as an internal standard for LC-MS/MS assays aimed at measuring concentrations of Imatinib and its metabolites in plasma and tissues.
  2. Investigate Metabolism: Study metabolic pathways and interactions involving Imatinib, providing insights into drug efficacy and safety profiles.
  3. Research Development: Aid in the development of new therapeutic strategies targeting tyrosine kinase pathways in various cancers.

Properties

CAS Number

1185103-28-9

Product Name

N-Desmethyl Imatinib-d8

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide

Molecular Formula

C28H29N7O

Molecular Weight

487.637

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2

InChI Key

BQQYXPHRXIZMDM-DBVREXLBSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

N-Desmethyl Gleevec-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.